

# Comprehensive Technical Guide: 2-(Propylsulfanyl)ethanol

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## Compound of Interest

Compound Name: 2-(Propylthio)ethanol

CAS No.: 22812-90-4

Cat. No.: B1582644

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Structure, Synthesis, and Reactivity Profile

## Executive Summary

2-(Propylsulfanyl)ethanol (CAS: 15570-18-0 [Predicted]) is an unsymmetrical sulfide-alcohol ( ) comprising a propyl chain linked via a thioether bridge to a hydroxyethyl moiety. It serves as a critical intermediate in the synthesis of organosulfur compounds, agricultural chemicals (organophosphates), and as a structural analog in medicinal chemistry for probing lipophilic pockets in enzyme active sites. This guide delineates its structural parameters, validated synthetic routes, and spectroscopic signature.

## Chemical Identity & Structural Analysis

The molecule exhibits a flexible backbone characterized by the C-S-C bond angle (~90-100°) and the capacity for hydrogen bonding via the terminal hydroxyl group.

## Nomenclature & Identifiers

System	Identifier
IUPAC Name	2-(Propylsulfanyl)ethanol
Common Names	2-(Propylthio)ethanol; 2-Hydroxyethyl propyl sulfide; 3-Thiahexan-1-ol
SMILES	CCCSCCO
InChI Key	(Predicted) InChI=1S/C5H12OS/c1-2-3-7-4-5-6/h6H,2-5H2,1H3
Formula	
Molecular Weight	120.21 g/mol

## 3D Conformational Dynamics

The thioether linkage (

) introduces a "kink" in the chain compared to the ether analog, due to the larger van der Waals radius of sulfur (1.80 Å) vs oxygen (1.52 Å) and the longer C-S bond length (~1.82 Å). This increases the lipophilicity and alters the solvation shell compared to 2-propoxyethanol.

## Physicochemical Properties

Data derived from homologous series (ethyl/butyl analogs) and predictive modeling.

Property	Value (Approx.)	Trend/Note
Boiling Point	195 – 200 °C	Higher than ethyl homolog (184°C) due to increased London dispersion forces.
Density	0.98 – 1.00 g/cm <sup>3</sup>	Slightly less dense than 2-(ethylthio)ethanol (1.02 g/cm <sup>3</sup> ).
LogP (Octanol/Water)	-0.90	Moderately lipophilic; crosses membranes easier than shorter homologs.
Solubility	Moderate in	Soluble in ethanol, ether, chloroform.
Refractive Index		High polarizability of sulfur atom.

## Synthesis & Production Protocols

Two primary routes are established for the synthesis of 2-(propylsulfanyl)ethanol. Method A is preferred for laboratory scale due to the availability of reagents.

### Method A: Thio-Alkylation of 2-Mercaptoethanol (Williamson-Type)

This route utilizes the high nucleophilicity of the thiolate anion generated from 2-mercaptoethanol.

Reaction Scheme:

Protocol:

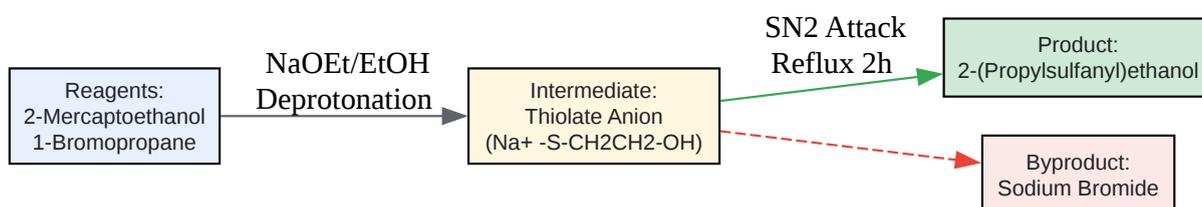
- Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide.
- Addition 1: Cool to 0°C. Add 2-mercaptoethanol (1.0 eq) dropwise. Stir for 15 min to form the thiolate.

- Addition 2: Add 1-bromopropane (1.0 eq) dropwise over 30 minutes, maintaining temperature  $<10^{\circ}\text{C}$  to minimize elimination side-products.
- Reflux: Heat to reflux ( $80^{\circ}\text{C}$ ) for 2–4 hours. Monitor by TLC ( $\text{SiO}_2$ , Hexane/EtOAc).
- Workup: Filter off NaBr salt. Concentrate the filtrate in vacuo. Dissolve residue in DCM, wash with water and brine. Dry over .
- Purification: Distillation under reduced pressure.

## Method B: Ring Opening of Ethylene Oxide

Preferred for industrial scale to avoid halide waste.

### Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis pathway via Williamson thio-alkylation.

## Spectroscopic Characterization

Identification relies on the distinct chemical shifts of the methylene protons adjacent to the sulfur and oxygen atoms.

## Nuclear Magnetic Resonance (NMR)

$^1\text{H}$  NMR (400 MHz,

ppm):

- 0.98 (t, 3H): Terminal methyl of propyl group ( ).
- 1.62 (m, 2H): Central methylene of propyl group ( ).
- 2.52 (t, 2H): Methylene of propyl adjacent to Sulfur ( ).
- 2.74 (t, 2H): Methylene of ethyl chain adjacent to Sulfur ( ).
- 3.72 (t, 2H): Methylene adjacent to Hydroxyl ( ).
- 2.80 (br s, 1H): Hydroxyl proton ( ), exchangeable.

C NMR (

,

ppm):

- 13.5: Methyl carbon.
- 23.1: Propyl central methylene.
- 34.2: Propyl
- 35.8: Ethyl

- 60.5: Ethyl

## Reactivity & Applications

The compound possesses dual functionality: a nucleophilic sulfur and a nucleophilic hydroxyl group.

### Oxidation (Metabolic & Synthetic)

The sulfur atom is susceptible to oxidation, forming sulfoxides and sulfones. This mimics the metabolic pathway of sulfur-containing drugs (e.g., phenothiazines).

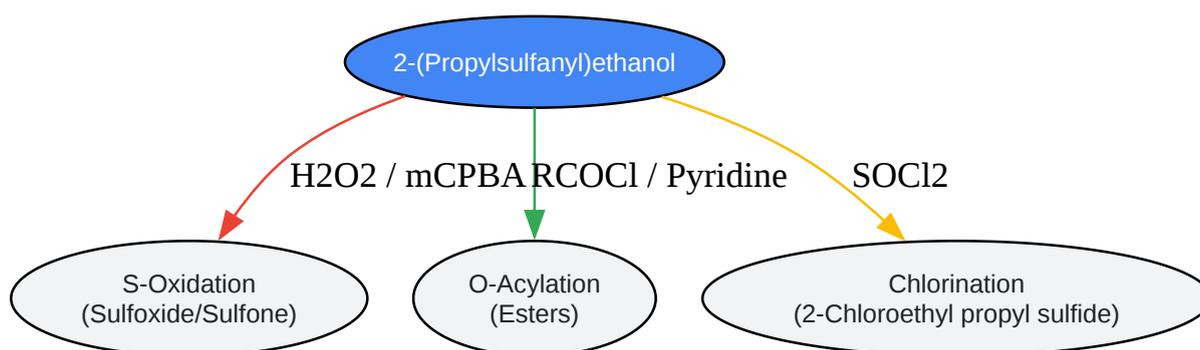
- S-Oxidation: Reaction with  $\text{H}_2\text{O}_2$  or mCPBA yields 2-(propylsulfinyl)ethanol.
- Relevance: Used to study FMO (Flavin-containing Monooxygenase) substrate specificity.

### Esterification/Phosphorylation

The hydroxyl group reacts with acid chlorides or phosphoryl chlorides.

- Application: Precursor for organophosphate analogs (e.g., propyl homologs of Demeton-S) used in acetylcholinesterase inhibition studies.

### Reactivity Logic Diagram



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Figure 2: Divergent reactivity pathways for derivative synthesis.

## Safety & Handling

- Hazards: Skin and eye irritant. Potential sensitizer.
- Odor: Characteristic "sulfide" stench (garlic/cabbage-like); handle in a fume hood.
- Storage: Store under inert gas ( ) to prevent slow auto-oxidation to the sulfoxide.

## References

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